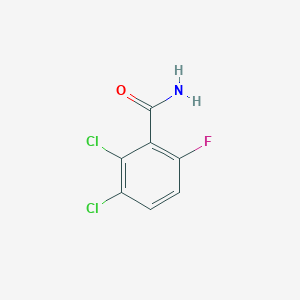

2,3-Dichloro-6-fluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 2,3-Dichloro-6-fluorobenzamide often involves halogenation and amide formation reactions. For example, compounds like 2,6-Difluorobenzamide have been synthesized through fluorination and subsequent hydrolysis of dichlorobenzonitrile, showcasing a method that might be adaptable for the synthesis of this compound. These processes feature high yields and the use of environmentally friendly reagents, indicating efficient and potentially green chemistry approaches for synthesizing halogen-substituted benzamides (Li Xiu-lian, 2009).

Molecular Structure Analysis

The molecular structure of halogen-substituted benzamides can be characterized using techniques such as IR spectrometry and NMR spectrometry. These methods provide detailed insights into the molecular geometry, including bond lengths, angles, and the presence of intramolecular hydrogen bonding, which can significantly influence the compound's reactivity and physical properties. For instance, studies have shown that ortho-fluoro and ortho-chloro substituents on benzamides can affect the rigidity of oligomer backbones, with fluorine substituents fine-tuning the rigidity through attenuated hydrogen bonding (J. Galan et al., 2009).

Chemical Reactions and Properties

Benzamides substituted with halogens participate in a variety of chemical reactions, often serving as intermediates in the synthesis of more complex molecules. For example, the presence of fluorine can enhance the antimicrobial activity of the resulting compounds, as demonstrated in studies on fluorobenzamides (N. Desai et al., 2013). Additionally, the reactivity towards nucleophilic addition and condensation reactions can be influenced by the electronic effects of the halogen substituents, as well as their impact on the molecule's overall stability and reactivity.

Physical Properties Analysis

The physical properties of this compound, such as melting point, solubility, and crystalline structure, can be influenced by the nature and position of the halogen substituents. Halogen atoms can lead to variations in melting points and solubilities in different solvents, which are crucial for the compound's application in various chemical processes. X-ray crystallography studies provide insights into the crystalline structure, showing how halogen bonding and other non-covalent interactions dictate the packing in the solid state (Niall Hehir & John F. Gallagher, 2023).

Chemical Properties Analysis

The chemical properties of this compound, including acidity, basicity, and reactivity towards various chemical reagents, are significantly affected by the chloro and fluoro substituents. These groups can influence the electron density on the amide nitrogen and the carbonyl carbon, affecting the compound's behavior in nucleophilic and electrophilic reactions. Studies on similar compounds highlight the importance of substituents in determining reactivity, chemical stability, and interaction with biological targets (Brian J. Groendyke et al., 2016).

Applications De Recherche Scientifique

1. Charge Density Analysis in Molecular Crystals

- A study by Hathwar and Row (2011) in "Crystal Growth & Design" analyzed the charge density distribution in molecular crystals containing halogen elements, including compounds similar to 2,3-Dichloro-6-fluorobenzamide. They found attractive intermolecular interactions in these compounds, which could have implications for the design of molecular materials with specific properties (Hathwar & Row, 2011).

2. Analysis of Spin-Spin Couplings

- Research on compounds related to this compound, such as 2-fluorobenzamide, has been conducted to understand spin-spin couplings across hydrogen bonds. This research, published in "Magnetic Resonance in Chemistry" by Alkorta et al. (2009) and Rae et al. (1993), contributes to a deeper understanding of molecular interactions and could aid in the development of new materials and drugs (Alkorta et al., 2009) (Rae et al., 1993).

3. Photocatalytic Degradation Studies

- Torimoto et al. (1996) in "Environmental Science & Technology" explored the use of compounds like 3,5-dichloro-N-(3-methyl-1-butyn-3-yl)benzamide in photocatalytic degradation processes. Their findings suggest potential applications in environmental remediation and waste treatment processes (Torimoto et al., 1996).

4. Structural Analysis of Benzamides

- Studies by Suchetan et al. (2016) in "Acta Crystallographica Section E: Crystallographic Communications" analyzed the crystal structures of N-(arylsulfonyl)-4-fluorobenzamides, providing insights into the structural properties of similar fluorobenzamides. This research can contribute to the development of new compounds with tailored properties (Suchetan et al., 2016).

Propriétés

IUPAC Name |

2,3-dichloro-6-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2FNO/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPOFWUOAGTTPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(=O)N)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(NZ)-N-[(2,2-dichlorocyclopropyl)methyl-phenyl-lambda4-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B2492616.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride](/img/structure/B2492617.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2492618.png)

![4-[[4-(Difluoromethoxy)phenyl]methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2492621.png)

![N-((2,3-dihydrobenzofuran-3-yl)methyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2492626.png)

![N-(3-fluoro-4-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2492632.png)

![5-Bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile](/img/structure/B2492633.png)